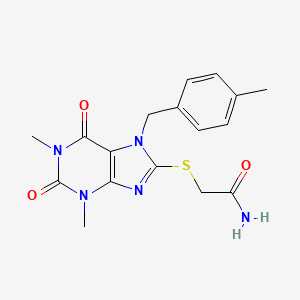

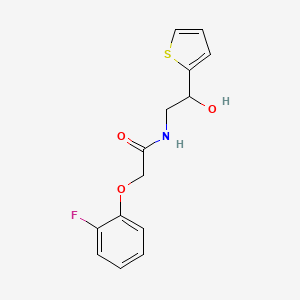

2-((1,3-二甲基-7-(4-甲基苄基)-2,6-二氧代-2,3,6,7-四氢-1H-嘌呤-8-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, each tailored to introduce or modify specific functional groups while protecting others. In the first paper, the synthesis of methyl 2-acetamido-5,6-di-O-benzyl-2-deoxy-β-d-glucofuranoside is described as a multi-step process starting from a known precursor. The synthesis involves mild acid hydrolysis, benzylation, strong alkaline hydrolysis, N-acetylation, and treatment with mercuric chloride. The compound is further modified through reactions with l-α-chloropropionic acid and diazomethane, leading to the formation of an internal ester and subsequent conversion into a diethyl dithioacetal derivative. However, attempts to remove the O-acetyl group under mild conditions were unsuccessful .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. In the second paper, the oxidation of 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-d-glucopyranose with methyl sulfoxide-acetic anhydride results in the formation of a crystalline lactone. The structure of this lactone and its derivatives is further elucidated through debenzylation and reaction with methanol and dimethylamine. The use of nuclear magnetic resonance (NMR) spectroscopy provides insights into the configuration of the molecules, as seen in the identification of di-N-methylamide derivatives and the differentiation between d-gluco and d-manno analogs .

Chemical Reactions Analysis

Chemical reactions are the heart of synthesis, allowing for the transformation of one molecule into another with different properties. The papers describe various reactions, including oxidation, which leads to the formation of lactones and esters. The reaction of lactones with dimethylamine is particularly interesting as it results in the formation of amides with specific configurations. The ability to control the reaction conditions to favor the formation of certain stereoisomers is a significant aspect of the chemical reactions discussed .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The papers do not provide extensive details on the physical properties such as melting points or solubility. However, the chemical properties can be inferred from the functional groups present in the molecules. For instance, the presence of acetamido groups suggests potential for hydrogen bonding, while benzyl and acetyl groups can affect the compound's hydrophobicity and reactivity. The lactones and amides formed in the reactions are likely to have distinct reactivity profiles, which could be explored in further studies .

科学研究应用

合成和化学反应

- 开发用于合成 N-烷基乙酰胺的新试剂证明了乙酰胺部分在天然和药物产品中的重要性。研究人员引入了充当 N-乙酰胺和受保护的氮亲核试剂的多功能等效物的化合物,可用于药物产品的合成研究 (Sakai 等人,2022)。

生物和药理作用

- 一项关于含有甲基黄嘌呤部分的半和硫代氨基脲的合成和评价的研究调查了它们的保护神经作用和 MAO-B 抑制活性,突出了此类化合物在神经保护疗法中的潜力 (Mitkov 等人,2022)。

- 合成了一些新的巯基黄嘌呤衍生物,并评估了它们对乳腺癌和白血病癌细胞系的抗肿瘤活性,证明了嘌呤类化合物在癌症治疗中的潜在应用 (Sultani 等人,2017)。

分子对接和药理学评价

- 研究了 4,6-二甲基-2-硫代嘧啶的 S-乙酰胺衍生物的抗惊厥潜力,包括分子对接研究以评估它们对抗惊厥生物靶标的亲和力,展示了设计具有特定生物活性的化合物的技术 (Severina 等人,2020)。

未来方向

属性

IUPAC Name |

2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-10-4-6-11(7-5-10)8-22-13-14(19-16(22)26-9-12(18)23)20(2)17(25)21(3)15(13)24/h4-7H,8-9H2,1-3H3,(H2,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBZWMJGVZRBII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)N)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013348.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3013349.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3013353.png)

![2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3013356.png)

![1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine](/img/structure/B3013357.png)

![2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3013363.png)

![[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3013364.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate](/img/structure/B3013367.png)